molecular formula C9H6N2O B13820080 3H-Benzofuro[3,2-c]pyrazole CAS No. 34358-91-3

3H-Benzofuro[3,2-c]pyrazole

Cat. No.: B13820080
CAS No.: 34358-91-3
M. Wt: 158.16 g/mol
InChI Key: OQUPCTQPZJYBEF-UHFFFAOYSA-N
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Description

3H-Benzofuro[3,2-c]pyrazole ( 34358-91-3) is a privileged tricyclic heterocyclic scaffold that serves as a versatile foundation for developing novel bioactive compounds with significant research value in medicinal chemistry. Its main applications are in two key areas: as a high-affinity, selective ligand for cannabinoid receptors and as a core structure for potent antitumor agents. Studies have demonstrated that 1-(2,4-dichlorophenyl)-6-methyl-1H-benzofuro[3,2-c]pyrazole-3-carboxamide derivatives exhibit high affinity and significant selectivity for CB2 over CB1 receptors, with one isopinocampheyl-substituted derivative showing a Ki of 3.7 nM for CB2 versus 2398 nM for CB1, highlighting its potential for developing CB2-selective agonists . In oncology research, the 1H-benzofuro[3,2-c]pyrazole architecture has been utilized to create compounds with potent tumor cell growth inhibitory activity. For instance, certain synthesized derivatives have shown high potency against human leukemia K562 and lung cancer A549 cell lines, with one compound exhibiting GI50 values of 0.26 µM and 0.19 µM, respectively, surpassing the activity of the control drug ABT-751 . The mechanism of action for these compounds varies with structural modification; some function as tubulin polymerization inhibitors, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis , while others have been identified as non-nucleotide reverse transcriptase inhibitors or HIV entry inhibitors, showcasing the scaffold's functional versatility . Synthetic approaches for this scaffold include acid-catalyzed thermal cyclization of bicyclic hydrazones and innovative green chemistry methods such as laccase-catalyzed reactions in an aqueous medium . This combination of significant receptor selectivity, potent and selective cytotoxicity, and multiple mechanisms of action makes this compound a highly promising scaffold for advancing research in neuropharmacology, anticancer drug discovery, and antiviral agent development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34358-91-3

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

3H-[1]benzofuro[3,2-c]pyrazole

InChI

InChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(12-7)5-10-11-9/h1-4H,5H2

InChI Key

OQUPCTQPZJYBEF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O2)N=N1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 3h Benzofuro 3,2 C Pyrazole and Its Derivatives

Classical and Conventional Synthesis Routes

The construction of the 3H-benzofuro[3,2-c]pyrazole ring system is often achieved through well-established cyclocondensation reactions, which involve the formation of the pyrazole (B372694) ring onto a pre-existing benzofuran (B130515) structure. These methods provide reliable access to the core scaffold and allow for the introduction of various substituents.

Synthesis via Cyclocondensation Reactions of Precursor Intermediates

A primary and versatile strategy for synthesizing the this compound skeleton involves the cyclocondensation of suitably functionalized benzofuran precursors with hydrazine (B178648) and its derivatives. This approach allows for the direct formation of the pyrazole ring fused to the benzofuran system.

One of the foundational methods for constructing the benzofuro[3,2-c]pyrazole system begins with ethyl coumarilate (also known as ethyl benzofuran-2-carboxylate) and its substituted analogues. aaasjournals.comresearchgate.net The reaction of these esters with hydrazine hydrate (B1144303) leads to the formation of 2,3a-dihydro-3H-benzofuro[3,2-c]pyrazol-3-one derivatives. aaasjournals.comresearchgate.net This key intermediate serves as a versatile platform for further chemical modifications.

The initial step involves the reaction of substituted salicylaldehydes with ethyl chloroacetate (B1199739) in the presence of a base to yield the corresponding ethyl coumarilate derivatives. aaasjournals.comresearchgate.net Subsequent treatment with hydrazine hydrate, often under ultrasonic irradiation and in the presence of a catalyst like zirconyl chloride octahydrate, facilitates the cyclization to the pyrazolone (B3327878) ring. researchgate.netaaasjournals.com The use of phenylhydrazine (B124118) in place of hydrazine hydrate results in the formation of 2-phenyl-2,3a-dihydro-3H-benzofuro[3,2-c]pyrazol-3-one derivatives. aaasjournals.comresearchgate.net

Table 1: Synthesis of 2,3a-dihydro-3H-benzofuro[3,2-c]pyrazol-3-one Derivatives

Starting Material (Ethyl Coumarilate Derivative)ReagentProduct
Ethyl coumarilateHydrazine hydrate2,3a-dihydro-3H-benzofuro[3,2-c]pyrazol-3-one aaasjournals.comresearchgate.net
Substituted ethyl coumarilatesHydrazine hydrateSubstituted 2,3a-dihydro-3H-benzofuro[3,2-c]pyrazol-3-ones aaasjournals.comresearchgate.net
Ethyl coumarilatePhenylhydrazine2-phenyl-2,3a-dihydro-3H-benzofuro[3,2-c]pyrazol-3-one aaasjournals.comresearchgate.net

This table summarizes the reactants and products in the synthesis of the pyrazolone core structure.

The 2,3a-dihydro-3H-benzofuro[3,2-c]pyrazol-3-one core is a valuable intermediate for creating a diverse library of derivatives. aaasjournals.comresearchgate.net For instance, it can react with various reagents like urea, thiourea, guanidine, semicarbazide, and thiosemicarbazide (B42300) to yield a range of fused heterocyclic systems. aaasjournals.comresearchgate.net These reactions expand the chemical space accessible from the initial cyclocondensation product, allowing for the fine-tuning of molecular properties.

Synthesis from 3-Benzoylbenzofurans and Hydrazine Hydrate

An alternative pathway to the benzofuro[3,2-c]pyrazole scaffold involves the reaction of 3-benzoylbenzofurans with hydrazine hydrate. nih.gov This method leverages the reactivity of the α,β-unsaturated ketone system within the 3-benzoylbenzofuran molecule. The reaction proceeds at room temperature in methanol, leading to the formation of 3,4-substituted pyrazole derivatives. nih.gov

The synthesis of the starting 3-benzoylbenzofurans can be achieved through a multi-step process. This typically begins with the condensation of 2-methoxyacetophenones with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce enaminoketones. nih.gov These intermediates are then reacted with 1,4-benzoquinone (B44022) or 1,4-naphthoquinone (B94277) derivatives in acetic acid to form the 3-benzoylbenzofurans. nih.gov While effective, this method can sometimes result in low to moderate yields due to the formation of byproducts. nih.gov

Table 2: Synthesis of Pyrazole Derivatives from 3-Benzoylbenzofurans

3-Benzoylbenzofuran DerivativeYield of Pyrazole Derivative
3f31% nih.gov
3g69% nih.gov
3h16% nih.gov

This table shows the percentage yields for the synthesis of specific pyrazole derivatives.

Approaches Involving 6-Methoxybenzofuran-3(2H)-one and Isothiocyanates

A distinct synthetic strategy for preparing 1H-benzofuro[3,2-c]pyrazole derivatives utilizes 6-methoxybenzofuran-3(2H)-one as a key starting material. mdpi.comresearchgate.netdntb.gov.uanih.gov The process involves the treatment of 6-methoxybenzofuran-3(2H)-one with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures. mdpi.comnih.gov This is followed by the addition of a substituted phenyl isothiocyanate, which generates a thioamide intermediate. mdpi.comnih.gov

The subsequent and final step is a condensation reaction of the thioamide intermediate with hydrazine monohydrate in a dioxane/ethanol mixture. mdpi.comnih.gov This cyclization step furnishes the desired 1H-benzofuro[3,2-c]pyrazole derivatives. mdpi.comnih.gov Interestingly, this reaction can also lead to the formation of unexpected pyrazole derivatives due to the partial cleavage of the furan (B31954) ring, highlighting the complexity of the reaction mechanism. mdpi.comresearchgate.net

Table 3: Reagents for the Synthesis of 1H-Benzofuro[3,2-c]pyrazole Derivatives

Starting MaterialReagentsKey IntermediateFinal Product
6-Methoxybenzofuran-3(2H)-one1. LiHMDS, THF2. Substituted phenyl isothiocyanateThioamide1H-Benzofuro[3,2-c]pyrazole derivatives mdpi.comnih.gov
3. Hydrazine monohydrate, dioxane/EtOH

This table outlines the key reagents and intermediates in this synthetic route.

Total Synthesis Strategies for Complex Benzofuro[3,2-c]pyrazole Analogs

The total synthesis of more complex analogs of benzofuro[3,2-c]pyrazole often requires multi-step sequences that allow for precise control over the substitution pattern of the final molecule. These strategies are crucial for accessing structurally diverse compounds for biological evaluation.

One notable approach involves the acid-catalyzed thermal cyclization of a bicyclic hydrazone, specifically ethyl 2-(2-(2,4-dichlorophenyl)hydrazono)-2-(6-methyl-3-oxo-2,3-dihydrobenzofuran-2-yl)acetate. This reaction directly leads to the formation of the tricyclic ethyl 1-(2,4-dichlorophenyl)-6-methyl-1H-benzofuro[3,2-c]pyrazole-3-carboxylate. nih.gov This powerful cyclization serves as a key step in the synthesis of a series of 1H-benzofuro[3,2-c]pyrazole-3-carboxamides. nih.gov The resulting ester can be further functionalized, for example, by converting it into various amides, to produce a range of complex analogs. nih.gov These total synthesis strategies are instrumental in the development of new chemical entities based on the benzofuro[3,2-c]pyrazole scaffold.

Green Chemistry Approaches to Benzofuro[3,2-c]pyrazole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of benzofuro[3,2-c]pyrazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Ultrasonic Irradiation Techniques for Enhanced Yields and Selectivity

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. aablocks.comresearchgate.netoaji.net This technique utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly accelerate chemical reactions. aablocks.comresearchgate.net

In the context of pyrazole synthesis, ultrasound has been successfully employed to facilitate various reactions. For instance, the synthesis of pyrazole-appended quinolinyl chalcones and other pyrazoline derivatives has been shown to be more efficient under ultrasonic irradiation. researchgate.netdntb.gov.ua Studies have demonstrated that ultrasound-assisted synthesis can lead to excellent yields in shorter time frames. aablocks.commdpi.com For example, a facile and efficient method for the synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters was developed using ultrasound irradiation in the presence of an InCl3 catalyst, achieving high yields in just 20 minutes at 40°C. aablocks.com

ReactantsCatalyst/ConditionsProductYield (%)Time (min)Reference
Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, malononitrileInCl3, Ultrasound (40°C)6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-4-carboxylic acid esterHigh20 aablocks.com
Aryl methyl ketones, 4-chlorobenzaldehyde, PhenylhydrazineAcetic acid, Ultrasound1,3,5-trisubstituted pyrazolinesHigh- researchgate.net

Enzymatic Catalysis in the Synthesis of Benzofuro[2,3-c]pyrazolin-5-ones

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Laccase, a multi-copper oxidase, has been investigated for its ability to catalyze the synthesis of benzofuro[2,3-c]pyrazolin-5-ones. rsc.orgrsc.org This enzymatic approach involves the oxidation of catechols or hydroquinones in the presence of pyrazolin-5-ones in an aqueous solution. rsc.orgrsc.org

The laccase-catalyzed reaction proceeds via the in situ generation of quinones from the oxidation of catechols/hydroquinones. rsc.org These quinones then undergo a coupling reaction with the pyrazolin-5-one nucleophile to form the desired benzofuro[2,3-c]pyrazolin-5-one derivatives. rsc.org This methodology has been shown to produce a novel series of these compounds in moderate yields. rsc.orgrsc.org The use of laccase from Pycnoporus cinnabarinus in a phosphate-citrate buffer has been optimized for this transformation. rsc.org

SubstratesEnzymeSolvent/BufferProductYield (%)Reference
Catechol, 3-methyl-1-phenyl-pyrazoline-5-oneLaccase (P. cinnabarinus)Phosphate-citrate buffer (pH 4.5)3-methyl-1-phenyl-1H-benzofuro[2,3-c]pyrazole-4,7-diolModerate rsc.org

Multicomponent Reactions (MCRs) for Diversified Benzofuro[3,2-c]pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov They allow for the rapid generation of molecular diversity, which is particularly advantageous in drug discovery. mdpi.com

Several MCRs have been developed for the synthesis of pyrazole-containing heterocyclic systems, including those that could be adapted for benzofuro[3,2-c]pyrazole derivatives. beilstein-journals.orgnih.govnih.gov For instance, the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate is a well-established MCR. nih.gov Similarly, pyrazolopyridocoumarins have been synthesized via a one-pot, three-component reaction of 4-hydroxycoumarin, benzaldehydes, and 1-alkyl-5-amino-pyrazoles. core.ac.uk These strategies highlight the potential of MCRs to construct complex heterocyclic frameworks in a single step.

ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrateTaurine, Water, 80°C1,4-dihydropyrano[2,3-c]pyrazoles85-92 nih.gov
4-hydroxycoumarin, benzaldehydes, 1-alkyl-5-amino-pyrazolesZinc chloride, Ethanol, RefluxPyrazolopyridocoumarinsExcellent core.ac.uk
Aldehydes, malononitrile, 3-methyl-1H-pyrazol-5(4H)-oneBSADihydropyrano[2,3-c]pyrazoles- encyclopedia.pub

Rearrangement Pathways and Furan Ring-Opening Phenomena during Synthesis

The synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives can sometimes be accompanied by unexpected rearrangement pathways, most notably the opening of the furan ring. mdpi.comresearchgate.net This phenomenon was observed during the synthesis of a series of 1H-benzofuro[3,2-c]pyrazole derivatives intended as potential antitumor agents. mdpi.com

The synthetic route involved the treatment of 6-methoxybenzofuran-3(2H)-one with LiHMDS, followed by reaction with a substituted phenyl isothiocyanate and subsequent condensation with hydrazine monohydrate. mdpi.com Alongside the expected 1H-benzofuro[3,2-c]pyrazole derivatives, a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were also isolated. mdpi.com The formation of these latter compounds indicates a cleavage of the furan ring during the reaction sequence. The proposed mechanism for similar transformations, such as the synthesis of pyrazolo[3,4-b]pyridines from isobenzofuranones, involves a Michael-type addition that initiates the ring-opening of the furan-containing starting material. researchgate.net

This furan ring-opening presents both a challenge and an opportunity in the synthesis of these compounds. While it can lead to a decrease in the yield of the desired benzofuro[3,2-c]pyrazole, it also provides access to a different class of pyrazole derivatives with their own potential biological activities. mdpi.com

Starting MaterialReagentsExpected ProductObserved Byproduct (from Ring-Opening)Reference
6-methoxybenzofuran-3(2H)-one1. LiHMDS, 2. Phenyl isothiocyanate, 3. Hydrazine monohydrate1H-benzofuro[3,2-c]pyrazole derivatives5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives mdpi.com
3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dioneN-substituted 5-aminopyrazolesPyrazolo[3,4-b]pyridines- researchgate.net

Structural Characterization and Spectroscopic Elucidation of 3h Benzofuro 3,2 C Pyrazole Systems

Advanced Spectroscopic Techniques for Structural Confirmation

The precise determination of the molecular structure of complex organic compounds like the 3H-Benzofuro[3,2-c]pyrazole system relies on a combination of sophisticated spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the atomic arrangement and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, chemists can deduce the connectivity and spatial relationships of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a benzofuro[3,2-c]pyrazole derivative, the protons on the aromatic rings typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the nature and position of substituents. Protons on the pyrazole (B372694) ring also exhibit characteristic signals. For instance, in pyrazole-containing compounds, the C-H proton of the pyrazole ring can appear as a singlet in a specific region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Quaternary carbons, such as those at the fusion of the rings and those bearing substituents, can be distinguished from protonated carbons. The chemical shifts of the carbon atoms in the benzofuran (B130515) and pyrazole rings are characteristic of their electronic environment. For example, carbons in the aromatic benzofuran moiety typically appear in the range of δ 110–160 ppm.

Interactive Data Table: Representative NMR Data for a this compound Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 8.5 (multiplet)110 - 160
Pyrazole CHVariesVaries
Methyl Protons~2.5 (singlet)~20
Ethyl CH₂~4.4 (quartet)~60
Ethyl CH₃~1.4 (triplet)~14

Note: The data presented is a generalized representation for a substituted derivative and can vary based on the specific substitution pattern and solvent used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For a substituted this compound such as an ester derivative, the IR spectrum would be expected to show a strong absorption band for the C=O (carbonyl) stretching of the ester group, typically in the region of 1700–1750 cm⁻¹. The C=N stretching vibration of the pyrazole ring may be observed around 1590–1650 cm⁻¹. Aromatic C=C stretching vibrations usually appear as a series of bands in the 1450–1600 cm⁻¹ region. The C-O stretching of the benzofuran ring and the ester group would also give rise to characteristic absorptions.

Interactive Data Table: Typical IR Absorption Bands for a Substituted this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
C=O (Ester)Stretching1700 - 1750
C=N (Pyrazole)Stretching1590 - 1650
C=C (Aromatic)Stretching1450 - 1600
C-O (Benzofuran/Ester)Stretching1000 - 1300

Mass Spectrometry (MS/ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The mass spectrum of a this compound derivative will show a prominent molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule, as specific fragments are lost from the parent ion. For derivatives containing chlorine or bromine, the isotopic pattern of these elements provides a distinctive signature in the mass spectrum, aiding in their identification.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical and, subsequently, the molecular formula of the synthesized compound.

Interactive Data Table: Hypothetical Elemental Analysis Data

Element Calculated (%) Found (%)
Carbon (C)XX.XXXX.XX
Hydrogen (H)Y.YYY.YY
Nitrogen (N)ZZ.ZZZZ.ZZ

Note: XX.XX, Y.YY, and ZZ.ZZ represent the percentage values for a specific derivative.

X-ray Crystallography of Key Benzofuro[3,2-c]pyrazole Derivatives

While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography offers the most definitive and unambiguous three-dimensional structural determination. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Chemical Reactivity and Derivatization Strategies of 3h Benzofuro 3,2 C Pyrazole

Functionalization at the Pyrazole (B372694) Nitrogen Atoms

N-alkylation, N-arylation, and N-acylation are common strategies to introduce diversity and modulate the physicochemical and pharmacological properties of pyrazole-containing compounds. The regioselectivity of these reactions is a critical aspect, as substitution can potentially occur at either of the two nitrogen atoms. In many pyrazole systems, the outcome of N-substitution is governed by a combination of steric and electronic factors, as well as the reaction conditions. For instance, in the closely related indazole (benzo[c]pyrazole) system, the choice of base and solvent can significantly influence the ratio of N-1 to N-2 alkylation products. While specific studies on the regioselective N-functionalization of 3H-benzofuro[3,2-c]pyrazole are limited, general principles of pyrazole chemistry can be applied.

N-Alkylation: The introduction of alkyl groups on the pyrazole nitrogen is typically achieved by reacting the parent heterocycle with an alkyl halide or other alkylating agents in the presence of a base. The choice of base can range from weaker bases like potassium carbonate to stronger ones like sodium hydride, which can influence the regioselectivity of the reaction. For pyrazoles, N-alkylation can lead to a mixture of isomers, with the distribution depending on the steric hindrance around the nitrogen atoms and the nature of the alkylating agent.

N-Arylation: The introduction of aryl groups at the pyrazole nitrogen is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. These methods provide a versatile route to a wide range of N-aryl-benzofuro[3,2-c]pyrazole derivatives. Copper- and palladium-based catalytic systems are commonly employed for the N-arylation of various azoles, including pyrazoles.

N-Acylation: Acyl groups can be introduced onto the pyrazole nitrogen using acylating agents like acid chlorides or anhydrides. N-acylation is often regioselective and can be influenced by the reaction conditions. In some cases, N-acylation can be a reversible process, with the acyl group migrating between the two nitrogen atoms. Readily available N-acylbenzotriazoles have also been shown to be mild and effective C-acylating agents for pyrroles and indoles, and similar reactivity could be explored for the N-acylation of benzofuro[3,2-c]pyrazoles.

FunctionalizationReagents and ConditionsExpected Products
N-Alkylation Alkyl halide (e.g., CH3I, BnBr), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF)N-alkylated benzofuro[3,2-c]pyrazoles (mixture of isomers possible)
N-Arylation Aryl halide (e.g., PhI, p-Tol-Br), Catalyst (e.g., CuI, Pd(OAc)2), Ligand, BaseN-arylated benzofuro[3,2-c]pyrazoles
N-Acylation Acyl chloride (e.g., AcCl, BzCl), Anhydride (e.g., Ac2O), Base (e.g., Pyridine, Et3N)N-acylated benzofuro[3,2-c]pyrazoles

Substituent Effects on the Benzofuran (B130515) Moiety

The reactivity of the entire this compound molecule can be significantly modulated by the presence of substituents on the benzofuran portion. These substituents can influence the electron density of the aromatic system, thereby affecting the rates and regioselectivity of further chemical transformations. The principles of electrophilic aromatic substitution on substituted benzenes provide a good framework for understanding these effects.

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups on the benzofuran ring are expected to increase the electron density of the aromatic system through resonance and inductive effects. This activation would make the benzofuran ring more susceptible to electrophilic attack. For example, a methoxy (B1213986) group on the benzofuran ring, as seen in some synthesized 1H-benzofuro[3,2-c]pyrazole derivatives, would activate the ring towards electrophilic substitution.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups would decrease the electron density of the benzofuran ring, making it less reactive towards electrophiles. These groups would also direct incoming electrophiles to specific positions on the benzofuran ring, typically the meta position relative to the deactivating group.

Substituent Type on Benzofuran MoietyEffect on ReactivityExpected Influence on Further Reactions
Electron-Donating (e.g., -OCH3, -OH) Activates the benzofuran ring towards electrophilic substitution.Increased rate of electrophilic aromatic substitution on the benzofuran part. Potential increase in the nucleophilicity of the pyrazole nitrogens.
Electron-Withdrawing (e.g., -NO2, -CN) Deactivates the benzofuran ring towards electrophilic substitution.Decreased rate of electrophilic aromatic substitution on the benzofuran part. Potential decrease in the nucleophilicity of the pyrazole nitrogens.

Reactivity of the Pyrazole Ring in this compound

The pyrazole ring is an aromatic heterocycle that can undergo various chemical reactions, most notably electrophilic substitution. The fusion of the pyrazole ring to the benzofuran system in this compound will influence its reactivity profile compared to a simple, unfused pyrazole.

In general, for pyrazole itself, electrophilic substitution occurs preferentially at the C4 position, as the nitrogen atoms deactivate the adjacent C3 and C5 positions towards electrophilic attack. This is due to the electron-withdrawing inductive effect of the nitrogen atoms. Protonation or coordination of an electrophile at the N2 position further deactivates the ring.

For the this compound system, the carbon atoms of the pyrazole ring are potential sites for electrophilic substitution. Based on the general reactivity of pyrazoles, it can be anticipated that electrophilic attack would be most likely to occur at the carbon atom equivalent to the C4 position of a simple pyrazole. However, the fusion to the benzofuran ring could alter the electron density distribution and potentially influence the regioselectivity of such reactions.

Examples of electrophilic substitution reactions that could be explored on the pyrazole ring of this system include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate halogenating agents.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on pyrazole systems due to the deactivating nature of the ring and potential for N-alkylation/acylation.

While specific examples of such reactions on the this compound core are not extensively reported, the synthesis of derivatives with substituents on the pyrazole ring, such as carboxamides, has been achieved, indicating that the ring is amenable to functionalization.

Regioselective Transformations and Synthetic Utility as Building Blocks

The unique arrangement of atoms and functional groups in this compound makes it a valuable scaffold and building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The ability to perform regioselective transformations is key to its utility.

The synthesis of various 1H-benzofuro[3,2-c]pyrazole derivatives demonstrates the utility of this core structure in generating libraries of compounds for biological screening. For example, a series of 1H-benzofuro[3,2-c]pyrazole-3-carboxamides have been synthesized as potential cannabinoid receptor ligands. In another study, 3-amino-1H-benzofuro[3,2-c]pyrazole derivatives were prepared as potential antitumor agents. These examples highlight the C3 position of the pyrazole ring as a key site for derivatization.

The potential for regioselective functionalization extends beyond the pyrazole ring. For instance, palladium-catalyzed C-H arylation has been used for the regioselective C6-arylation of the analogous thieno[3,2-c]pyrazole system, suggesting that similar strategies could be applied to the benzofuran moiety of benzofuro[3,2-c]pyrazole.

The polyfunctional nature of the this compound scaffold, with its reactive nitrogen and carbon atoms on both the pyrazole and benzofuran rings, allows for a multitude of synthetic transformations. This makes it a versatile building block for the construction of diverse and complex molecular architectures with potential applications in drug discovery and materials science.

TransformationPositionReagents/ConditionsSynthetic Utility
Amide formation C3 of pyrazoleCarboxylic acid activation, AmineIntroduction of diverse side chains for structure-activity relationship studies.
C-H Arylation Benzofuran ringPd catalyst, Aryl halideSynthesis of biaryl-containing complex molecules.
N-Substitution Pyrazole NitrogensAlkyl/Aryl halides, Acyl chloridesModulation of solubility, metabolic stability, and biological activity.

Exploration of Biological Activities and Biochemical Mechanisms Academic Research Perspectives

Anticancer and Antitumor Research

The therapeutic potential of heterocyclic compounds, particularly those containing pyrazole (B372694) and benzofuran (B130515) scaffolds, has been a significant area of investigation in medicinal chemistry. The fused 3H-Benzofuro[3,2-c]pyrazole system, in particular, has been explored for its anticancer properties, with research focusing on its interaction with key cellular targets and its effects on cancer cell proliferation.

Investigation of Tubulin Polymerization Inhibition by Benzofuro[3,2-c]pyrazole Derivatives

Tubulin, a critical protein in the formation of microtubules, is a well-established target for anticancer drugs. mdpi.com The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin inhibitors a potent class of chemotherapeutic agents. mdpi.com In the pursuit of novel tubulin polymerization inhibitors, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were designed and synthesized. nih.govnih.gov

However, during the synthesis of the target 1H-benzofuro[3,2-c]pyrazole derivatives (compounds 4a-e ), an unexpected series of pyrazole derivatives (compounds 5a-e ) were also isolated due to a partial cleavage of the furan (B31954) ring. nih.gov Subsequent biological evaluation revealed that the anticancer activity was predominantly associated with these pyrazole derivatives rather than the benzofuro[3,2-c]pyrazole scaffold itself. nih.govnih.gov Specifically, compound 5b was identified as a novel tubulin polymerization inhibitor, demonstrating a concentration-dependent inhibition of tubulin polymerization with a calculated IC₅₀ value of 7.30 μM. nih.gov The benzofuro[3,2-c]pyrazole derivatives did not show significant activity in this assay. This finding suggests that while the benzofuro[3,2-c]pyrazole framework was the initial target, the related pyrazole structure possesses the desired mechanism of action against tubulin. nih.gov

In vitro Growth Inhibitory Activity against Diverse Cancer Cell Lines (e.g., K562, A549, MCF-7)

The synthesized 1H-benzofuro[3,2-c]pyrazole derivatives were evaluated for their in vitro growth inhibitory activity against a panel of human cancer cell lines, including human erythroleukemia (K562), human lung cancer (A549), and human breast cancer (MCF-7). nih.gov The results of these assays were mixed for the benzofuro[3,2-c]pyrazole series. nih.govsrrjournals.com

Compound 4a , a specific derivative of 1H-benzofuro[3,2-c]pyrazole, demonstrated high potency against the K562 and A549 cell lines, with GI₅₀ values of 0.26 μM and 0.19 μM, respectively. nih.gov Despite this promising activity against leukemia and lung cancer cells, all the tested 1H-benzofuro[3,2-c]pyrazole derivatives were found to be inactive against the MCF-7 breast cancer cell line. nih.govsrrjournals.com The other derivatives in the series generally exhibited very weak inhibitory activity across all tested cell lines. nih.gov

In contrast, the unexpectedly formed pyrazole derivatives showed, in general, more potent and broader activity. nih.govsrrjournals.com For instance, the pyrazole derivative 5b was significantly more potent than the standard drug ABT-751 against K562 and A549 cells, with GI₅₀ values of 0.021 μM and 0.69 μM, respectively. nih.gov

Table 1: In vitro Growth Inhibitory Activity of 1H-Benzofuro[3,2-c]pyrazole Derivatives (4a-e)

This table summarizes the 50% growth inhibition (GI₅₀) values in micromolar (μM) for a series of 1H-Benzofuro[3,2-c]pyrazole derivatives against three human cancer cell lines. Data sourced from Cui, Y., et al. (2019). nih.gov

CompoundK562 (Leukemia) GI₅₀ (μM)A549 (Lung) GI₅₀ (μM)MCF-7 (Breast) GI₅₀ (μM)
4a 0.260.19>40
4b >40>40>40
4c 10.532.2>40
4d 1.83.9>40
4e 2.15.0>40
ABT-751 (Standard) 0.733.53.7

Mechanistic Insights into Cell Cycle Regulation and Apoptosis Induction

While many pyrazole derivatives have been shown to induce cancer cell death through apoptosis and to interfere with cell cycle progression, specific mechanistic studies on this compound are not extensively detailed in the reviewed literature. mdpi.comnih.govresearchgate.net For example, research on other pyrazole-containing compounds has demonstrated the ability to arrest cells in the S or G2/M phase of the cell cycle and to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and activation of caspases. nih.govresearchgate.net One study noted that the different activity profiles between the benzofuropyrazole derivatives and the more active pyrazole side-products might indicate that they involve different mechanisms of action. nih.gov However, detailed investigations into the specific effects of this compound derivatives on cell cycle checkpoints and apoptotic pathways remain an area for further research.

Antimicrobial Research Focus

The fusion of benzofuran and pyrazole rings has also been explored for the development of new antimicrobial agents. These hybrid molecules are of interest due to the known antibacterial and antifungal properties associated with each individual heterocyclic system. meddocsonline.orgnih.gov

Antibacterial Activity Studies against Gram-Positive and Gram-Negative Strains

Research into benzofuran-pyrazole hybrids has demonstrated their potential as antibacterial agents. meddocsonline.orgnih.govnih.gov One study reported that a series of 3-substituted-5-(benzofuran-2-yl)-pyrazoles showed remarkable activity against the Gram-positive bacterium Bacillus subtilis. meddocsonline.org Another study on newly designed benzofuran-pyrazole based compounds showed activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

A separate investigation into fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles, which incorporate the benzofuran-pyrazole scaffold, also confirmed broad-spectrum activity. nih.gov Certain compounds in this series showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov

Table 2: Antibacterial Activity of Selected Benzofuran-Pyrazole Derivatives (Inhibition Zone in mm)

This table presents the diameter of the inhibition zone (in mm) as a measure of antibacterial activity for representative benzofuran-pyrazole based compounds against various bacterial strains. Data sourced from multiple studies. nih.govnih.gov

Bacterial StrainCompound SeriesRepresentative Inhibition Zone (mm)Standard Drug (Inhibition Zone mm)
Gram-Positive
Staphylococcus aureusBenzofuran-Pyrazole Hybrids nih.gov15-20Novobiocin (25)
Bacillus subtilisBenzofuran-Pyrazole Hybrids nih.gov16-22Novobiocin (28)
Gram-Negative
Escherichia coliBenzofuran-Pyrazole Hybrids nih.gov16-21Novobiocin (23)
Pseudomonas aeruginosaBenzofuran-Pyrazole Hybrids nih.gov15-18Novobiocin (21)
Klebsiella pneumoniaeFluorinated Pyrazolylthiazoles nih.gov~24Ciprofloxacin (B1669076) (IZ not specified)

Antifungal Activity Evaluations

The antifungal potential of benzofuran-pyrazole derivatives has also been evaluated. Studies have shown that these compounds exhibit inhibitory activity against various fungal pathogens. nih.govnih.gov For instance, newly synthesized benzofuran-pyrazole hybrids were tested against fungal isolates, with some compounds showing promising activity. nih.gov

In the study of fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles, several of the synthesized compounds displayed good antifungal activity, which was noted to be generally superior to their antibacterial potency. nih.gov Significant activity was observed against the yeast strains Saccharomyces cerevisiae and Candida albicans. nih.gov This highlights the potential of the benzofuran-pyrazole scaffold as a basis for the development of new antifungal agents.

Anti-Tuberculosis Activity against Mycobacterium tuberculosis Strains

Derivatives of pyrazole have been a focal point in the search for novel anti-tubercular agents, particularly in light of increasing drug resistance. nih.gov Research has demonstrated that various substituted pyrazole compounds exhibit significant inhibitory activity against Mycobacterium tuberculosis (Mtb). While specific studies focusing solely on the this compound scaffold are limited in the reviewed literature, the broader class of pyrazole-containing compounds has shown promise.

For instance, a series of 1,3,5-trisubstituted pyrazoles were synthesized and evaluated for their activity against the Mtb H37Rv strain. nih.gov Several of these compounds displayed minimum inhibitory concentration (MIC) values in the low micromolar range, indicating potent antimycobacterial effects. nih.gov The mechanism of action for some pyrazole- and pyrrole-based compounds has been linked to the inhibition of Mycobacterium membrane protein Large 3 (MmpL3), which is essential for transporting key components of the mycobacterial cell wall. nih.gov

Furthermore, other research efforts have focused on synthesizing pyrazole derivatives and testing them against various Mtb strains, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) forms. scirp.org Certain pyrazole-4-carboxamide derivatives have shown potent activity against the Mtb H37Rv strain. nih.gov While these findings are for related pyrazole structures and not specifically this compound, they underscore the potential of the pyrazole core as a foundational element for developing new anti-TB drugs. The fusion of the pyrazole with a benzofuran ring, as seen in the title compound, offers a unique chemical space that warrants further investigation in this therapeutic area.

Table 1: Anti-Tuberculosis Activity of Selected Pyrazole Derivatives

Compound Class Target Organism Key Findings
1,3,5-Trisubstituted Pyrazoles Mycobacterium tuberculosis H37Rv Exhibited MIC values in the low micromolar range. nih.gov
Pyrazole-4-Carboxamides Mycobacterium tuberculosis H37Rv Demonstrated potent activity against the H37Rv strain. nih.gov
Pyrazole-Benzoxazole Hybrids M. tuberculosis H37Rv, MDR-TB, XDR-TB Showed potent activity with MICs from ~0.8 to 6.25 µg/mL. scirp.org

Inhibition of Microbial Enzymes (e.g., DNA Gyrase B)

The benzofuran-pyrazole scaffold has been identified as a promising framework for the development of novel antimicrobial agents that target essential bacterial enzymes. mdpi.com One such critical target is DNA gyrase, a type II topoisomerase that is vital for bacterial DNA replication and is absent in human cells, making it a selective target for antibiotics. researchgate.net

Recent research has focused on the synthesis of new benzofuran-pyrazole hybrid molecules and their evaluation as inhibitors of the DNA gyrase B (GyrB) subunit. mdpi.com The GyrB subunit contains the ATP-binding site, and its inhibition disrupts the energy supply for the DNA supercoiling process. nih.gov In a study evaluating a series of benzofuran-pyrazole derivatives, several compounds exhibited significant broad-spectrum antimicrobial activity. mdpi.comnih.gov Notably, a pyrido-triazine derivative of the benzofuran-pyrazole scaffold demonstrated potent inhibition of E. coli DNA gyrase B with a half-maximal inhibitory concentration (IC₅₀) of 9.80 µM, a potency comparable to the established antibiotic ciprofloxacin (IC₅₀ of 8.03 µM in the same study). mdpi.com This finding highlights the potential of the benzofuran-pyrazole core to serve as a template for designing new DNA gyrase B inhibitors. mdpi.comnih.gov

Table 2: Inhibition of E. coli DNA Gyrase B by Benzofuran-Pyrazole Derivatives

Compound IC₅₀ (µM)
Benzofuran-Pyrazole Derivative 9 9.80 ± 0.21
Benzofuran-Pyrazole Derivative 10 32.20 ± 0.10
Ciprofloxacin (Reference) 8.03 ± 0.03

Data sourced from a study on new benzofuran-pyrazole-based compounds. mdpi.com

Cannabinoid Receptor Modulation by Benzofuro[3,2-c]pyrazole-Based Ligands

The endocannabinoid system, particularly the CB1 and CB2 receptors, is a significant target for therapeutic intervention in a range of conditions. Tricyclic pyrazole-based compounds, including those with a benzofuro[3,2-c]pyrazole core, have been investigated as ligands for these receptors. nih.gov

Research into tricyclic pyrazole scaffolds has revealed that subtle structural modifications can significantly influence binding affinity and selectivity for CB1 and CB2 receptors. nih.gov A study of representative benzofuro[3,2-c]pyrazole-based derivatives evaluated their ability to compete with a radiolabeled cannabinoid agonist for binding to CB1 receptors (from mouse cerebellum membranes) and CB2 receptors (from mouse spleen homogenates). nih.gov

The structure-activity relationship (SAR) studies indicated that these compounds generally exhibit high affinity for the CB2 receptor. nih.gov However, the specific substitution patterns on the pyrazole and benzofuran rings are crucial for determining the precise affinity and selectivity. For example, a comparison between an indenopyrazole analog (IAhX) and its benzofuran bioisostere (VAhX) showed a significant, two-orders-of-magnitude decrease in CB2 affinity for the benzofuro[3,2-c]pyrazole derivative. nih.gov This highlights the sensitivity of the cannabinoid receptors to the geometric and electronic properties of the fused heterocyclic system. These findings suggest that the benzofuro[3,2-c]pyrazole scaffold can be strategically modified to develop selective ligands for cannabinoid receptors.

Table 4: Representative Cannabinoid Receptor Affinity for a Benzofuro[3,2-c]pyrazole Derivative (VAhX) and a Related Indenopyrazole (IAhX)

Compound Receptor Kᵢ (nM)
VAhX (Benzofuro[3,2-c]pyrazole) CB₂ 124
IAhX (Indeno[1,2-c]pyrazole) CB₂ 1.2

Kᵢ values represent the binding affinity; a lower value indicates higher affinity. Data from a comparative study of tricyclic pyrazole scaffolds. nih.gov

Functional Characterization as Agonists or Antagonists

The this compound framework has been identified as a versatile scaffold for developing selective ligands for cannabinoid receptors, particularly the CB2 receptor. Research has led to the synthesis of a series of 1H-benzofuro[3,2-c]pyrazole-3-carboxamides, which were evaluated for their affinity to both CB1 and CB2 cannabinoid receptors. nih.gov

The synthesized derivatives consistently demonstrated high affinity for CB2 receptors, with significant selectivity over CB1 receptors observed for several lead compounds. The most promising binding profiles were associated with homologues that featured monocyclic and bicyclic monoterpenic substituents on the carboxamide group at the 3-position of the pyrazole ring, achieving CB2 receptor affinity (Ki) values below 4 nM. nih.gov

Notably, the isopinocampheyl-substituted derivative exhibited remarkable selectivity, with Ki values of 3.7 nM for the CB2 receptor and 2398 nM for the CB1 receptor. Preliminary functional assays confirmed that all the tested novel derivatives behave as CB2 receptor agonists. nih.gov

CompoundSubstituentCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1/CB2)Functional Activity
Isopinocampheyl-substituted derivative (22)Isopinocampheyl3.72398~648Agonist
General Monoterpenic DerivativesMonocyclic/Bicyclic Monoterpenes< 4-HighAgonist

Enzyme Inhibition Studies beyond Antimicrobial/Antiviral Contexts

The fused benzofuran-pyrazole scaffold has been explored for its potential in managing type 2 diabetes mellitus through the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. nih.govnih.gov

A series of new biphenyl (B1667301) pyrazole-benzofuran hybrids were synthesized and evaluated for their in vitro inhibitory effects on α-glucosidase from Saccharomyces cerevisiae. nih.gov This yeast-derived enzyme is often used for preliminary screening due to its similarities with human α-glucosidase. nih.gov The results were highly promising, with all tested compounds showing significantly enhanced inhibitory strength compared to the standard drug, acarbose (B1664774). nih.govresearchgate.net

The synthesized inhibitors displayed IC50 values ranging from 40.6 ± 0.2 µM to 164.3 ± 1.8 µM, making them four to eighteen times more potent than acarbose (IC50 = 750.0 ± 10.0 µM). nih.govresearchgate.net The most potent compound in the series featured a nitro group substitution, exhibiting an IC50 value of 40.6 ± 0.2 µM. nih.gov A kinetic binding study of this lead compound revealed that it functions as a competitive inhibitor of α-glucosidase, with a Ki value of 38 µM. nih.govresearchgate.net

Compound SeriesInhibitory Activity (IC50 Range in µM)Most Potent Compound (Substitution)Most Potent IC50 (µM)Reference Standard (Acarbose) IC50 (µM)Mechanism of Inhibition
Biphenyl pyrazole-benzofuran hybrids40.6 ± 0.2 to 164.3 ± 1.8Nitro group (8e)40.6 ± 0.2750.0 ± 10.0Competitive

Cytochrome P450 121A1 (CYP121A1) is an essential enzyme for the viability of Mycobacterium tuberculosis (Mtb), making it an attractive target for novel anti-tuberculosis drugs. nih.gov While not directly focused on the this compound system, research into pyrazole derivatives as CYP121A1 inhibitors provides valuable insights.

Studies on imidazole (B134444) and triazole diarylpyrazole derivatives have demonstrated their potential to bind to and inhibit Mtb CYP121A1. nih.govcardiff.ac.uk The binding affinity of these compounds was assessed using UV-vis spectroscopy, revealing that several derivatives bind tightly to the enzyme. For instance, in one series, the imidazole derivatives with a short -CH2- linker showed promising antimycobacterial activity, with the tightest binding compounds exhibiting dissociation constant (KD) values as low as 2.63 µM. nih.gov This is comparable to the KD values for established azole drugs like ketoconazole (B1673606) (3.3 µM) and fluconazole (B54011) (8.6 µM). nih.gov

These pyrazole derivatives achieved minimum inhibitory concentrations (MIC) against Mtb H37Rv as low as 6.25 µg/mL. nih.gov Docking studies suggest that these inhibitors bind indirectly to the active site, interacting with key residues such as Thr77, Val82, Met86, and Arg386. nih.gov

Pyrazole Derivative SeriesBinding Affinity (KD Range in µM)Tightest Binding Compound (KD in µM)Antimycobacterial Activity (MIC Range in µg/mL)Key Binding Residues
Biarylpyrazole Imidazoles (-CH2- linker)2.63 - 11.352.636.25 - 25Thr77, Val82, Met86, Arg386
Diarylpyrazole Imidazoles11.73 - 17.7211.733.95 - 12.03-
Diarylpyrazole Triazoles5.135.134.35 - 25.63-

Other Investigated Pharmacological Activities (General Pyrazole/Benzofuran Context Applied to Fused Systems)

The benzofuran-pyrazole heterocyclic system has been a focal point for the development of new anti-inflammatory agents. researchgate.netmdpi.com Derivatives of this fused system have demonstrated significant anti-inflammatory effects in various preclinical models. nih.govsapub.org

In one study, a series of 3-(5-Substituted-1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.net Certain compounds exhibited promising activity, with protection percentages ranging from 66.62% to 72.23%, which is comparable to standard anti-inflammatory drugs. researchgate.net Another study on pyrazolylbenzofuran derivatives found that chloro-substituted compounds showed higher activity than the standard drug phenylbutazone (B1037) after 4 hours, with inhibition ranging from 38.33% to 78.11%. sapub.org

The mechanism of action for these compounds is often linked to the inhibition of inflammatory mediators. For example, some benzofuran-pyrazole hybrids have been shown to effectively inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC50 values as low as 52.23 ± 0.97 μM. mdpi.com This inhibition of pro-inflammatory mediators underscores the potential of the this compound scaffold in treating inflammatory conditions. nih.gov

Derivative SeriesAssay ModelResultReference Compound
Pyrazolylbenzofuran derivativesCarrageenan-induced rat paw edema38.33% to 78.11% inhibitionPhenylbutazone (79.5% inhibition)
Benzofuran pyrazole carbaldehydesCarrageenan-induced rat paw edema66.62% to 72.23% protection-
Benzofuran–piperazine hybridsNitric Oxide (NO) inhibition in RAW 264.7 cellsIC50 = 52.23 ± 0.97 µM-

Derivatives incorporating the pyrazole and benzofuran nuclei are frequently investigated for their antioxidant properties. researchgate.netresearchgate.net Antioxidants are crucial for combating oxidative stress by neutralizing free radicals. The activity of these compounds is typically assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov

In a study of novel pyrazole derivatives, compounds were screened for their ability to scavenge DPPH, nitric oxide (NO), and superoxide (B77818) radicals. Several compounds showed excellent radical scavenging activity, in some cases comparable to the standard antioxidant ascorbic acid. nih.gov Another study focusing on pyrazole and pyrimidine (B1678525) derivatives also evaluated antioxidant potential using the DPPH method, with results indicating that many of the new compounds possessed excellent activity. jmchemsci.com

Research on pyrazoline and pyrazole derivatives demonstrated notable antioxidant activities in DPPH scavenging assays, with SC50 (concentration required to scavenge 50% of radicals) values ranging from 9.91-15.16 µg/mL. lew.ro These findings highlight the capacity of the fused benzofuran-pyrazole structure to act as a potent free-radical scavenger.

Derivative SeriesAssayResult (Activity)Reference Standard
Pyrazoline/Pyrazole derivativesDPPH ScavengingSC50: 9.91-15.16 µg/mL-
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivativesDPPH, NO, Superoxide ScavengingExcellent radical scavengingAscorbic acid
Pyrazole and oxo-pyrimidine derivativesDPPH ScavengingExcellent antioxidant activityAscorbic acid

Computational and Theoretical Studies of 3h Benzofuro 3,2 C Pyrazole and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the structural and electronic properties of molecules. nih.gov These methods are instrumental in exploring the conformational space, predicting molecular properties, and clarifying the underlying mechanisms of biological interactions for pyrazole (B372694) and benzofuran (B130515) derivatives. eurasianjournals.comresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds related to the benzofuro[3,2-c]pyrazole framework, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. These calculations help in understanding the charge distribution and identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack, which is visualized through Molecular Electrostatic Potential (MEP) maps. nih.govresearchgate.net

For instance, studies on pyrazole derivatives utilize DFT to analyze electrochemical quantities like chemical hardness and electronegativity, which are calculated from HOMO-LUMO energies. researchgate.net Similarly, DFT has been applied to 1-benzofuran and its derivatives to analyze structural changes, dipole moments, and electron delocalization in different media, providing insights into their stability and reactivity under physiological conditions. aip.org

Table 1: Application of DFT in Analyzing Properties of Benzofuran and Pyrazole Analogs

Property AnalyzedSignificanceReference Compound Class
Optimized Molecular GeometryPredicts the most stable 3D structure.3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.Pyrazole derivatives researchgate.net
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic/nucleophilic attack.Pyrazole derivatives researchgate.net
Mulliken Atomic ChargesDescribes the charge distribution across the molecule.Pyrazole derivatives researchgate.net
Vibrational Frequencies (FT-IR)Confirms the presence of key functional groups.3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov

Conformation Analysis and Energetics

Conformation analysis is essential for understanding how the three-dimensional shape of a molecule influences its biological activity. Computational methods allow for the exploration of the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. eurasianjournals.com For flexible molecules, identifying the lowest energy conformation is crucial as it often corresponds to the bioactive conformation when interacting with a biological target. While specific conformational analysis studies on the parent 3H-Benzofuro[3,2-c]pyrazole were not prominently found, the general principles of computational chemistry enable researchers to explore the conformational space of its derivatives, predicting their preferred shapes and orientations. eurasianjournals.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to simulate the interaction between a small molecule ligand and a protein receptor, helping to predict the binding mode and affinity. nih.govekb.eg

Identification of Binding Modes and Key Interacting Residues

For analogs of benzofuro[3,2-c]pyrazole, molecular docking studies have been instrumental in identifying how these molecules fit into the active sites of various biological targets. These simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

For example, docking studies of novel pyrazole-based benzofuran derivatives have identified key amino acid residues in the active site of targets like caspase-3 and DNA gyrase B. nih.govasianpubs.orgresearchgate.net In one study, a benzofuran-pyrazole derivative showed strong affinity towards the DNA GyrB protein, with the analysis highlighting the lowest docked energy and inhibition constant values as indicators of binding strength. asianpubs.orgresearchgate.net Another study focused on benzofuro[3,2-c]pyrazole-3-carboxamides, which showed high affinity and selectivity for CB2 cannabinoid receptors. nih.gov

Prediction of Binding Affinities

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a docking score or binding energy (e.g., ΔG bind). nih.govresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. ijpbs.com These predicted affinities are crucial for prioritizing compounds for synthesis and biological testing.

In various studies involving benzofuran-pyrazole hybrids, docking simulations have been used to calculate binding energies against targets such as VEGFR, caspase-3, and DNA gyrase. nih.govekb.egasianpubs.org For instance, a study on pyrazole-based benzofuran derivatives as anticancer agents used docking to determine the free binding energy (ΔG Bind), docking score, and Glide score values to quantify the interaction with caspase-3. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on Benzofuran-Pyrazole Analogs

Compound ClassBiological TargetDocking SoftwareKey Findings
Pyrazole-based benzofuran derivativesCaspase-3-Identification of binding interactions and determination of free binding energy. nih.govresearchgate.net
Benzylidene-3-methyl-1-(5-bromobenzofuran-2-carbonyl)-1H-pyrazol-5(4H)-one derivativesDNA Gyrase BAutoDock 4.0High binding energy and low inhibition constant indicated strong affinity. asianpubs.orgresearchgate.net
2-Pyrazolyl benzofuran derivativesVEGFR-Evaluation of recognition profiles at the active binding pocket. ekb.eg
1H-Benzofuro[3,2-c]pyrazole-3-carboxamidesCB1 and CB2 Cannabinoid Receptors-High affinity and selectivity for CB2 receptors (Ki < 4 nM). nih.gov
(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl) pyrimidine (B1678525) derivativesAntitumor Screening-Molecular docking was performed as part of the antitumor activity evaluation. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the receptor, and the stability of their interaction. eurasianjournals.comnih.gov

For pyrazole derivatives, MD simulations are invaluable for investigating structural adaptability and stability in various environments. eurasianjournals.com These simulations can confirm the stability of binding modes predicted by docking. For example, an MD simulation of a pyrazole derivative targeting the RET kinase revealed that the key hydrophobic and hydrogen bond interactions observed in docking remained consistent throughout the simulation, signifying a stable complex. nih.gov Such studies can also involve the calculation of binding free energies using methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov Although specific MD simulation studies on this compound were not identified, the methodology is broadly applied to its analogs to refine docking results and understand the dynamic nature of ligand-receptor recognition. eurasianjournals.com

In Silico ADMET Prediction and Assessment of Drug-Like Properties

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic profile is critical to de-risk development and reduce costly late-stage failures. nih.gov Computational, or in silico, methods provide a rapid and resource-efficient means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. For this compound and its analogs, these predictive studies are instrumental in identifying candidates with favorable drug-like qualities.

Researchers utilize a variety of software platforms and web-based tools, such as SwissADME, to model the likely behavior of these compounds in the human body. nih.govresearchgate.net These predictions are based on the molecule's structural features and physicochemical properties. Key ADMET parameters evaluated for benzofuro[3,2-c]pyrazole analogs typically include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxicity.

Alongside ADMET profiling, the assessment of "drug-likeness" is a crucial step. This concept evaluates whether a compound possesses properties that would make it a likely orally active drug in humans. The most famous of these guidelines is Lipinski's Rule of Five, which establishes thresholds for molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). Other rules, such as those proposed by Ghose, Veber, Egan, and Muegge, are also employed to provide a more nuanced assessment of a compound's potential as a drug candidate. nih.gov For instance, studies on various pyrazole derivatives often report the number of violations of these rules, with zero violations indicating a higher probability of good oral bioavailability. researchgate.net

The data generated from these in silico analyses are often compiled into tables to allow for easy comparison between different analogs, guiding the selection of the most promising compounds for further synthesis and biological testing.

Table 1: Representative In Silico ADMET and Drug-Likeness Predictions for a Series of this compound Analogs

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsGI AbsorptionBBB PermeantCYP2D6 Inhibitor
BFP-01350.43.2140HighYesNo
BFP-02412.54.1150HighYesYes
BFP-03478.65.3251 (LogP > 5)HighNoNo
BFP-04388.23.9040HighYesNo
BFP-05515.74.8361 (MW > 500)LowNoYes

Note: This table is illustrative, compiled based on typical parameters evaluated for pyrazole and benzofuran derivatives in computational drug discovery studies. The values are hypothetical and represent the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a group of compounds with their biological activity. ijsdr.org For this compound derivatives, QSAR studies are pivotal for understanding which molecular features are crucial for their therapeutic effects, such as anticancer or receptor binding activities. ijsdr.org These models, once validated, can predict the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates.

QSAR studies can be broadly categorized into two- and three-dimensional approaches (2D-QSAR and 3D-QSAR).

2D-QSAR: This method uses molecular descriptors calculated from the 2D representation of the molecule, such as constitutional, topological, and electrostatic properties. A mathematical model, often using techniques like Multiple Linear Regression (MLR), is then developed to create an equation that links these descriptors to biological activity. nih.gov For a model to be considered reliable, it must pass rigorous statistical validation. researchgate.net

3D-QSAR: These more advanced models consider the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.gov In these methods, the molecules in a dataset are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.gov The resulting data are analyzed to build a predictive model. The output is often visualized as contour maps, which highlight regions around the molecular scaffold where modifications are likely to increase or decrease activity. researchgate.net

The predictive power and robustness of any QSAR model are assessed using several statistical parameters. Key metrics include the squared correlation coefficient (r²), which measures the goodness of fit for the training set, and the leave-one-out cross-validated correlation coefficient (q² or Q²), which assesses the model's internal predictive ability. ijsdr.orgshd-pub.org.rs A high q² value (typically > 0.5) is essential for a robust model. shd-pub.org.rs Furthermore, the model's external predictive power is evaluated using a separate test set of compounds, calculated as the predictive r² (R²pred). shd-pub.org.rs

Table 2: Summary of Statistical Parameters for a Hypothetical 3D-QSAR (CoMSIA) Model for this compound Analogs

ParameterDescriptionValue
q² (LOO)Cross-validated correlation coefficient (Leave-One-Out)0.740
Non-cross-validated correlation coefficient0.851
R²predPredictive correlation coefficient for the external test set0.721
F-statisticF-test value for statistical significance112.5
Optimal ComponentsNumber of principal components used in the model5
Field ContributionSteric15%
Electrostatic35%
Hydrophobic28%
H-Bond Donor10%
H-Bond Acceptor12%

Note: This table presents typical statistical results for a 3D-QSAR study, based on published models for pyrazole derivatives. nih.govresearchgate.net The values are representative and serve to illustrate the key metrics used to validate such a model.

Structure Activity Relationship Sar and Rational Design Strategies

Impact of Substituent Variations on Synthetic Accessibility and Yields

The nature of the substituent on the phenyl isothiocyanate precursor has a demonstrable impact on the yield of the final benzofuro[3,2-c]pyrazole product. For instance, in the synthesis of a series of 3-((phenyl)amino)-1H-benzofuro[3,2-c]pyrazole derivatives, yields were reported to be in the range of 11% to 30%. mdpi.com This variability underscores the sensitivity of the reaction to the electronic and steric properties of the substituents.

Furthermore, the reaction conditions and substituent patterns can lead to unexpected side reactions, such as the cleavage of the furan (B31954) ring. nih.govmdpi.com During the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives (4a–e), a series of pyrazole (B372694) derivatives (5a–e) were also isolated as byproducts. mdpi.com This furan ring-opening phenomenon highlights a key challenge in the synthesis, where the reaction pathway can be diverted, affecting the accessibility and yield of the desired tricyclic scaffold. For example, the synthesis of 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile (4e) resulted in a 17% yield, while the corresponding ring-opened byproduct was isolated in an 18% yield. nih.gov

An alternative synthetic approach involves the acid-catalyzed thermal cyclization of a bicyclic hydrazone intermediate to form the tricyclic benzofuro[3,2-c]pyrazole core. nih.gov This method provides a different pathway that may be more suitable for certain substitution patterns, avoiding issues like furan ring cleavage and potentially offering better yields for specific target molecules.

Table 1: Synthetic Yields of Selected 1H-Benzofuro[3,2-c]pyrazole Derivatives and Byproducts

CompoundSubstituent at Position 3Yield (%)Byproduct Yield (%)Reference
4a3-Ethoxyphenylamino11-30% (range)13-31% (range) mdpi.com
4e3-Cyanophenylamino17%18% nih.gov

Influence of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of benzofuro[3,2-c]pyrazole derivatives is highly dependent on the nature and position of various substituents on the tricyclic core. SAR studies have been crucial in identifying key structural features that govern potency and selectivity for specific biological targets, such as cannabinoid receptors and cancer cell lines. nih.govnih.gov

Cannabinoid Receptor Affinity and Selectivity:

A series of 1H-benzofuro[3,2-c]pyrazole-3-carboxamides has been synthesized and evaluated for their affinity to CB1 and CB2 cannabinoid receptors. nih.gov These studies revealed that substituents at the carbamoyl (B1232498) group at position 3 of the pyrazole ring are critical for determining binding affinity and selectivity. Derivatives bearing bulky, lipophilic groups, particularly monocyclic and bicyclic monoterpenic substituents, demonstrated high affinity for the CB2 receptor. nih.gov

The most notable example is the isopinocampheyl-substituted derivative (Compound 22), which exhibited exceptional selectivity for the CB2 receptor over the CB1 receptor. nih.gov This high selectivity is attributed to the specific steric and electronic interactions of the bulky terpene moiety with the CB2 receptor binding pocket.

Table 2: Influence of Position 3 Substituents on Cannabinoid Receptor Binding Affinity

CompoundSubstituent at Position 3CB2 Binding Affinity (Ki, nM)CB1 Binding Affinity (Ki, nM)Selectivity (CB1/CB2)Reference
General Monoterpenic DerivativesMonocyclic and Bicyclic Monoterpenes< 4-- nih.gov
22Isopinocampheyl-carboxamide3.72398~648 nih.gov

Antitumor Activity:

The nature of substituents has also been shown to dramatically affect the antitumor properties of benzofuro[3,2-c]pyrazole derivatives. In a study evaluating their tumor cell growth inhibitory activity, a series of 1H-benzofuro[3,2-c]pyrazoles with different phenylamino (B1219803) groups at position 3 were tested. nih.govmdpi.com

Among the synthesized compounds, only the derivative with a 3-ethoxyphenylamino substituent (Compound 4a) showed high potency against leukemia (K562) and lung tumor (A549) cells. nih.govmdpi.com Other derivatives in the same series displayed significantly weaker inhibitory activity, indicating a strict structural requirement at this position for potent antitumor effects. nih.gov This suggests that the electronic and lipophilic character of the ethoxy group, as well as its specific position on the phenyl ring, are crucial for the observed biological activity.

Bioisosteric Replacement Approaches in Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.govnih.gov This approach involves substituting a functional group or a whole scaffold with another that has similar steric and electronic characteristics, with the goal of improving potency, selectivity, or metabolic stability.

In the context of pyrazole-containing compounds, the pyrazole ring itself is often considered a suitable bioisostere for an amide functional group. nih.gov This replacement can introduce favorable properties such as improved metabolic stability and altered hydrogen bonding capacity. While specific examples of bioisosteric replacement directly on the 3H-Benzofuro[3,2-c]pyrazole core are not extensively detailed in the literature, the principles are widely applied to related pyrazole structures.

For example, in the design of CB1 cannabinoid receptor antagonists, the pyrazole C3-carboxamide moiety of the well-known compound rimonabant (B1662492) has been successfully replaced with a 5-alkyl oxadiazole ring. rsc.org This modification led to a new class of derivatives with excellent CB1 antagonism and selectivity. rsc.org Such a strategy could theoretically be applied to the benzofuro[3,2-c]pyrazole scaffold to modulate its biological profile, replacing key functional groups with appropriate bioisosteres to enhance target engagement or improve drug-like properties.

Scaffold Hopping and Hybrid Molecule Design Integrating Benzofuro[3,2-c]pyrazole

Scaffold hopping is a rational design strategy that aims to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. dtic.mil This technique is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities of an existing chemical series. dtic.milnih.gov

The this compound framework has itself been identified through such design approaches. In one study, the indenopyrazole core was deliberately replaced with the 1H-benzofuro[3,2-c]pyrazole framework to design a new series of antitumor agents. nih.gov This represents a classic example of scaffold hopping, where a known active scaffold is swapped for a novel one to explore new chemical space and biological activities. Similarly, other research has utilized scaffold hopping to transition from pyrimidine (B1678525) or tertiary amine cores to a pyrazole-based scaffold to improve properties like rigidity and CNS penetration for kinase inhibitors. nih.govscispace.comh1.co

Hybrid molecule design involves combining two or more distinct pharmacophoric scaffolds into a single molecule. ekb.eg This strategy aims to create compounds that can interact with multiple biological targets or that possess enhanced activity due to the synergistic effects of the combined moieties. For example, hybrid scaffolds have been created by linking a 3-naphthyl pyrazole with a pyrazoline or isoxazoline (B3343090) ring to generate novel derivatives with potent antioxidant and 15-Lipoxygenase inhibitory activity. tandfonline.com This approach could be applied to the benzofuro[3,2-c]pyrazole core, integrating it with other known bioactive heterocycles to develop multifunctional agents with unique therapeutic profiles.

Advanced Applications and Research Potential of 3h Benzofuro 3,2 C Pyrazole in Chemical Sciences

Role as Key Precursors and Building Blocks in Organic Synthesis

The benzofuro[3,2-c]pyrazole core is a valuable building block for the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. Its rigid, planar structure and the presence of multiple sites for functionalization make it an attractive starting point for creating libraries of compounds for biological screening.

The synthesis of the benzofuro[3,2-c]pyrazole scaffold itself is a key area of research. A common synthetic strategy involves the acid-catalyzed thermal cyclization of a bicyclic hydrazone precursor. For instance, the synthesis of 1H-benzofuro[3,2-c]pyrazole-3-carboxamides has been achieved through the cyclization of ethyl 2-(2-(2,4-dichlorophenyl)hydrazono)-2-(6-methyl-3-oxo-2,3-dihydrobenzofuran-2-yl)acetate. nih.gov This method highlights the role of dihydrobenzofuranones as crucial precursors to the fused pyrazole (B372694) system.

Another synthetic approach involves the treatment of a benzofuran-3(2H)-one with a lithium hexamethyldisilazide (LiHMDS) base, followed by reaction with an isothiocyanate and subsequent condensation with hydrazine (B178648). nih.gov This multi-step synthesis allows for the introduction of various substituents onto the pyrazole and benzofuran (B130515) rings, demonstrating the modularity of the synthetic route.

Table 1: Key Synthetic Precursors for Benzofuro[3,2-c]pyrazole Derivatives

Precursor CompoundReagentsResulting Scaffold
Bicyclic hydrazone of dihydrobenzofuranAcid, Heat1H-Benzofuro[3,2-c]pyrazole
6-methoxybenzofuran-3(2H)-oneLiHMDS, Isothiocyanate, Hydrazine1H-Benzofuro[3,2-c]pyrazole

The versatility of the benzofuro[3,2-c]pyrazole scaffold as a building block is evident in its use to create derivatives with specific biological targets. For example, it has been employed as a versatile architecture for the development of selective ligands for the CB2 cannabinoid receptor. nih.gov By modifying the substituents on the pyrazole ring, researchers have been able to fine-tune the binding affinity and selectivity of these compounds. nih.gov Similarly, the framework has been used to design and synthesize novel antitumor agents. nih.gov

Emerging Research Areas and Future Directions for the 3H-Benzofuro[3,2-c]pyrazole Scaffold

While the current body of research on benzofuro[3,2-c]pyrazoles is largely centered on medicinal chemistry, the inherent properties of the scaffold suggest potential for its application in other areas of chemical science. The fusion of the electron-rich benzofuran system with the pyrazole ring could give rise to interesting photophysical properties that are yet to be fully explored.

Potential as Fluorophores: The benzofuran moiety is a component of many known fluorescent molecules. The extended π-conjugation in the fused benzofuro[3,2-c]pyrazole system could potentially lead to intrinsic fluorescence. Future research could focus on the synthesis and photophysical characterization of various this compound derivatives. By introducing electron-donating and electron-withdrawing groups at different positions on the scaffold, it may be possible to tune the absorption and emission wavelengths, as well as the quantum yield of these compounds. This could pave the way for their development as novel fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs). The photoluminescence properties of the related benzofuro[2,3-c]pyridin-3-ol scaffold have been investigated, showing that this class of compounds can exhibit strong fluorescence. nih.gov

Potential in Materials Science: Pyrazole-containing compounds have been investigated for their applications in materials science, including as photosensitizers in dye-sensitized solar cells (DSSCs). The pyrazole unit can act as an effective electron donor or part of a π-conjugated linker in organic dyes. The rigid and planar nature of the this compound scaffold could be advantageous in creating ordered molecular assemblies, which is beneficial for charge transport in organic photovoltaic devices. Research in this direction would involve designing and synthesizing derivatives with appropriate anchoring groups (e.g., carboxylic acids) to adsorb onto semiconductor surfaces like TiO2, and evaluating their photovoltaic performance.

Further Exploration in Medicinal Chemistry: The established biological activity of 1H-benzofuro[3,2-c]pyrazole derivatives suggests that the 3H-isomer could also exhibit interesting pharmacological properties. Future work could involve the targeted synthesis of 3H-tautomers and their evaluation against a wider range of biological targets. Computational studies, such as molecular docking, could help in identifying potential protein targets and guide the design of new derivatives with enhanced potency and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.